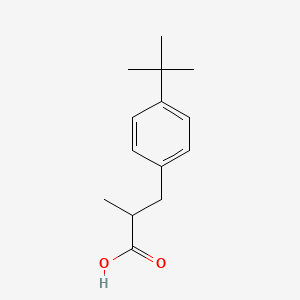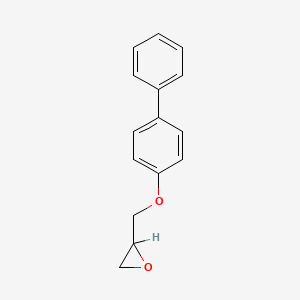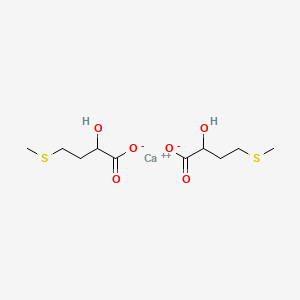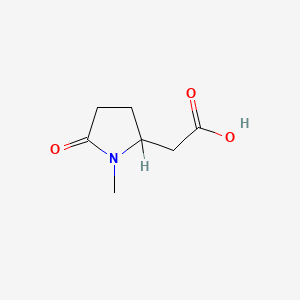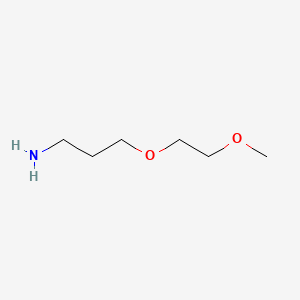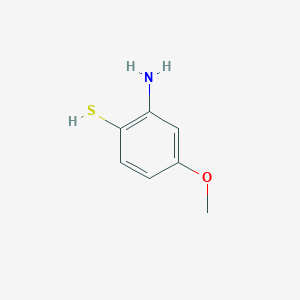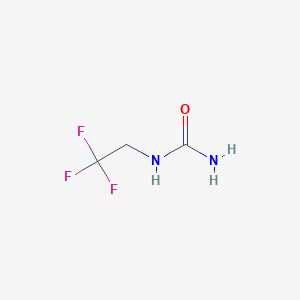
N-(2,2,2-trifluoroéthyl)urée
Vue d'ensemble
Description
N-(2,2,2-trifluoroethyl)urea (NTFU) is an organic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing compound with a trifluoroethyl group attached to the nitrogen atom. The compound is of particular interest due to its unique properties, such as its solubility in water and its non-toxic nature. NTFU has been used in a variety of research applications, such as in the synthesis of other compounds, as a reagent in biochemical reactions, and as a catalyst in chemical reactions.
Applications De Recherche Scientifique
Synthèse Organique
N-(2,2,2-trifluoroéthyl)urée: est utilisé en synthèse organique, en particulier comme précurseur pour la création de cétimines de trifluoroéthylisatine. Ces cétimines servent de 1,3-dipôles dans les réactions d'addition [3+2] asymétriques organocatalytiques . L'introduction de groupes trifluoroéthyles peut modifier de manière significative les propriétés physiques et chimiques des composés synthétisés, ce qui les rend précieux dans le développement de nouveaux médicaments et matériaux.
Chimie Médicinale
Le groupe trifluorométhyle dans This compound présente un grand intérêt en chimie médicinale. L'incorporation de ce groupe dans les molécules de médicaments peut améliorer leur stabilité métabolique, modifier leur solubilité dans les graisses et affecter les activités biologiques telles que l'absorption des médicaments et l'interaction avec les récepteurs . Cela peut conduire au développement de nouveaux médicaments avec une efficacité et un profil de sécurité améliorés.
Développement des Pesticides
Dans le domaine des pesticides, le groupe trifluorométhyle est connu pour conférer des propriétés souhaitables telles qu'une puissance accrue et une stabilité environnementale. This compound peut être utilisé pour synthétiser des composés avec ces groupes, conduisant potentiellement à la création de pesticides plus efficaces et plus durables .
Matériaux Fonctionnels
Les propriétés uniques des composés fluorés les rendent adaptés à la création de matériaux fonctionnels. This compound peut être utilisé pour introduire des groupes contenant du fluor dans les matériaux, améliorant ainsi leurs performances dans des applications telles que les revêtements, les adhésifs et les dispositifs électroniques .
Médecine Chirale
La stéréosélectivité des réactions impliquant This compound est particulièrement importante dans le domaine de la médecine chirale. La capacité à contrôler la stéréochimie des composés synthétisés est cruciale pour l'activité de nombreux produits pharmaceutiques, et ce composé fournit une voie de synthèse pour les médicaments chiraux .
Chimie Analytique
En chimie analytique, This compound peut être utilisé comme composé standard ou de référence dans diverses techniques spectroscopiques, y compris la spectroscopie infrarouge. Sa structure et ses propriétés bien définies en font un candidat idéal à cet effet .
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that urea derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The exact interaction of N-(2,2,2-trifluoroethyl)urea with its targets requires further investigation.
Analyse Biochimique
Biochemical Properties
N-(2,2,2-trifluoroethyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, N-(2,2,2-trifluoroethyl)urea can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
N-(2,2,2-trifluoroethyl)urea has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, N-(2,2,2-trifluoroethyl)urea has been shown to affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of N-(2,2,2-trifluoroethyl)urea involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, N-(2,2,2-trifluoroethyl)urea can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,2,2-trifluoroethyl)urea can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(2,2,2-trifluoroethyl)urea is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to N-(2,2,2-trifluoroethyl)urea can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of N-(2,2,2-trifluoroethyl)urea vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Toxicity studies have shown that high doses of N-(2,2,2-trifluoroethyl)urea can lead to adverse effects such as organ damage or altered physiological functions .
Metabolic Pathways
N-(2,2,2-trifluoroethyl)urea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic processes. For example, N-(2,2,2-trifluoroethyl)urea may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells .
Transport and Distribution
The transport and distribution of N-(2,2,2-trifluoroethyl)urea within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, N-(2,2,2-trifluoroethyl)urea may localize to specific compartments or organelles, where it exerts its effects. The distribution of N-(2,2,2-trifluoroethyl)urea within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
N-(2,2,2-trifluoroethyl)urea exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For instance, N-(2,2,2-trifluoroethyl)urea may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2,2,2-trifluoroethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHCMKXZLFVXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290950 | |
| Record name | N-(2,2,2-Trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
819-60-3 | |
| Record name | 819-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,2,2-Trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



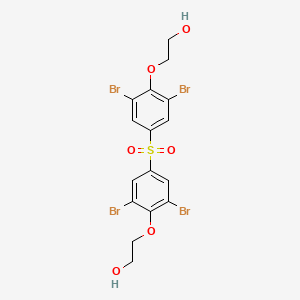
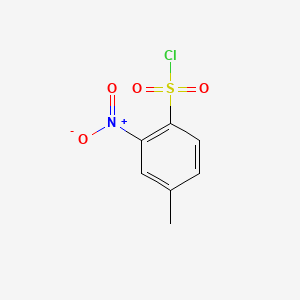
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)



